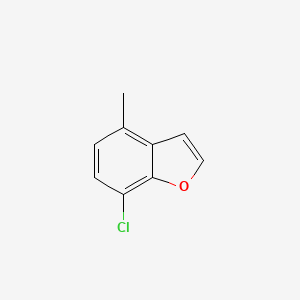

7-Chloro-4-methyl-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO |

|---|---|

Molecular Weight |

166.60 g/mol |

IUPAC Name |

7-chloro-4-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7ClO/c1-6-2-3-8(10)9-7(6)4-5-11-9/h2-5H,1H3 |

InChI Key |

IHFYKTQBVCPGAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=COC2=C(C=C1)Cl |

Origin of Product |

United States |

Reactivity Profiles and Functionalization Strategies of 7 Chloro 4 Methyl Benzofuran

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety

The benzene portion of the benzofuran (B130515) ring system is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions on 7-Chloro-4-methyl-benzofuran is governed by the combined directing effects of the chloro, methyl, and fused furan (B31954) ring substituents. The furan oxygen acts as an activating, ortho-para director. The methyl group at the C4 position is also an activating, ortho-para director. Conversely, the chlorine atom at C7 is a deactivating but ortho-para directing group due to the competing effects of induction and resonance.

Given these influences, electrophilic attack is predicted to occur at the C5 and C6 positions of the benzene ring. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For instance, nitration would likely yield a mixture of 5-nitro and 6-nitro derivatives. The steric hindrance from the adjacent methyl group might influence the ratio of these products.

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 7-Chloro-4-methyl-5-nitro-benzofuran and 7-Chloro-4-methyl-6-nitro-benzofuran |

| Bromination | Br₂, FeBr₃ | 5-Bromo-7-chloro-4-methyl-benzofuran and 6-Bromo-7-chloro-4-methyl-benzofuran |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-7-chloro-4-methyl-benzofuran and 6-Acyl-7-chloro-4-methyl-benzofuran |

Nucleophilic Reactions and Substitutions on the Chloro Group

The chloro group at the C7 position is generally unreactive toward nucleophilic aromatic substitution (SNAr) under standard conditions. The electron-rich nature of the benzofuran ring system does not favor the formation of the negatively charged Meisenheimer complex intermediate required for this mechanism. researchgate.net

However, substitution can be achieved under forcing conditions, such as high temperatures and pressures, or through transition-metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions like the Buchwald-Hartwig amination (for C-N bond formation) or Suzuki and Stille couplings (for C-C bond formation) could potentially replace the chloro group with various amines, boronic acids, or organostannanes, respectively. The success of these reactions would be contingent on finding suitable catalytic systems to overcome the relative inertness of the C-Cl bond.

Reactions Involving the Furan Ring: Cycloadditions and Ring Transformations

The furan moiety of benzofuran can participate in cycloaddition reactions, although its aromatic character makes it less reactive than furan itself. The C2-C3 double bond can act as a dienophile or, in some cases, as part of a diene system. researchgate.net

Photochemical [2+2] cycloadditions with alkenes can occur across the C2-C3 bond. Diels-Alder reactions, where the furan ring acts as a diene, are also possible, particularly with highly reactive dienophiles. researchgate.net These reactions, however, often require harsh conditions and may lead to a loss of aromaticity in the benzene ring or subsequent ring-opening of the initial cycloadduct. Electron-withdrawing groups on the dienophile generally facilitate the reaction. researchgate.net Ring-opening transformations of the furan ring are also known, which can be initiated by oxidation or treatment with strong acids or bases, leading to the formation of substituted phenols.

Transformations of the Methyl Group and Side-Chain Modifications

The methyl group at the C4 position offers a handle for further functionalization through side-chain reactions. Free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a halogen to the methyl group, forming a benzylic halide. This intermediate, 4-(halomethyl)-7-chloro-benzofuran, is a versatile precursor for a variety of nucleophilic substitution reactions.

For example, it can be converted to:

Alcohols: by hydrolysis.

Ethers: by reaction with alkoxides.

Nitriles: by reaction with cyanide salts, which can be further hydrolyzed to carboxylic acids.

Amines: by reaction with ammonia (B1221849) or amines.

Oxidation of the methyl group, using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, can yield the corresponding carboxylic acid, 7-chloro-benzofuran-4-carboxylic acid.

Chemo- and Regioselective Derivatization of this compound

Achieving chemo- and regioselectivity in the derivatization of this compound requires careful selection of reagents and reaction conditions to discriminate between the various reactive sites.

Electrophilic Substitution: Regioselectivity in EAS on the benzene ring (C5 vs. C6) can be influenced by the steric bulk of the electrophile and the temperature of the reaction. Directing group strategies, such as ortho-lithiation, could provide more precise control.

Furan vs. Benzene Reactivity: Reactions on the furan ring, such as lithiation at the C2 position, can be achieved using organolithium reagents at low temperatures. This allows for the introduction of an electrophile at a position different from those favored by EAS on the benzene ring.

Chemoselectivity: It is possible to selectively functionalize the methyl group via radical halogenation without affecting the aromatic rings under conditions that avoid electrophilic aromatic halogenation (i.e., using NBS without a Lewis acid catalyst). Similarly, transition-metal-catalyzed cross-coupling reactions can be designed to react selectively at the C-Cl bond without disturbing other parts of the molecule.

Development of Novel Heterocyclic Systems from this compound Precursors

The functionalized derivatives of this compound can serve as valuable precursors for the synthesis of more complex heterocyclic systems.

Annulation Reactions: A derivative such as 7-chloro-4-methyl-5-amino-benzofuran, obtained via nitration and subsequent reduction, could be used to build a new fused ring. For example, reaction with a β-ketoester in the Skraup or Doebner-von Miller reaction could yield a fused quinoline (B57606) system.

Cyclization of Side-Chains: The carboxylic acid obtained from the oxidation of the methyl group (7-chloro-benzofuran-4-carboxylic acid) or a derivative from the functionalization of the 4-(halomethyl) intermediate can be used in cyclization reactions. For instance, converting the carboxylic acid to an acyl chloride and performing an intramolecular Friedel-Crafts reaction could potentially lead to the formation of a new six-membered ring fused to the benzofuran core.

Multi-component Reactions: Functionalized benzofurans can be employed in multi-component reactions to build complex molecular architectures in a single step. For example, an aldehyde derived from the methyl group could participate in reactions like the Biginelli or Hantzsch reactions to form pyrimidines or dihydropyridines, respectively. researchgate.net

The strategic functionalization of this compound opens pathways to novel polycyclic and heterocyclic compounds with potential applications in various fields of chemical science. nih.gov

Computational and Theoretical Investigations of 7 Chloro 4 Methyl Benzofuran and Its Analogues

Quantum Chemical Characterization of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. For 7-Chloro-4-methyl-benzofuran and its analogues, these methods provide insights into the distribution of electrons and the molecule's behavior in chemical reactions. Techniques such as Density Functional Theory (DFT) are often employed to calculate various molecular properties and reactivity descriptors that are difficult to obtain through experimental means alone. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. rsc.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that the molecule is more reactive. malayajournal.org

For benzofuran (B130515) derivatives, FMO analysis helps to identify the most probable sites for electrophilic and nucleophilic attacks. The distribution of the HOMO and LUMO across the molecular structure reveals regions with higher electron density (likely to be attacked by electrophiles) and regions with lower electron density (likely to be attacked by nucleophiles). In the case of this compound, the HOMO is expected to be localized primarily on the benzofuran ring system, while the LUMO's distribution would also be spread across the aromatic structure, influenced by the electron-withdrawing chlorine atom.

Table 1: Representative FMO Data for a Benzofuran Derivative This table presents typical data obtained from DFT calculations for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.3 eV | Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. |

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior, particularly towards electrophiles and nucleophiles. researchgate.netmalayajournal.org The ESP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red or yellow, are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or chlorine. Regions of positive potential, colored in blue, are electron-poor and are favorable sites for nucleophilic attack. malayajournal.org Green areas represent neutral or nonpolar regions. This visualization helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting how a molecule will interact with biological receptors or other reactants. malayajournal.orgnih.gov

For this compound, the ESP map would be expected to show significant negative potential around the furan (B31954) oxygen atom and the chlorine atom due to their high electronegativity. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. This detailed charge distribution map provides crucial insights into the molecule's polarity and its preferred sites of interaction. malayajournal.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

While the benzofuran ring system is largely planar and rigid, substituents can have rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule, which are crucial for understanding its biological activity and interactions.

Molecular Dynamics (MD) simulations complement this static view by providing a dynamic picture of the molecule's behavior over time. tandfonline.com These simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. For a compound like this compound, MD simulations can reveal its flexibility, conformational changes in a solvent (like water), and its dynamic interactions when bound to a biological target, such as a protein. eurjchem.com The stability of the ligand-target complex, a key factor in drug design, can be assessed through MD simulations by analyzing parameters like root-mean-square deviation (RMSD) over the simulation period. tandfonline.comeurjchem.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By using quantum chemical methods, researchers can map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. This allows for the calculation of activation energies, which determine the reaction rate.

For the synthesis and modification of benzofuran derivatives, computational studies can validate proposed reaction pathways or suggest new ones. acs.org For example, density functional theory (DFT) calculations can be used to model complex multi-step syntheses, such as those involving transition metal catalysts. acs.org By optimizing the geometries of all species along the reaction coordinate, researchers can gain a detailed, step-by-step understanding of bond-breaking and bond-forming processes, which is often inaccessible through experimental methods alone. comporgchem.com

In Silico Ligand-Target Interaction Modeling for Mechanistic Insights

In silico techniques, particularly molecular docking, are essential for studying how a ligand like a benzofuran derivative might interact with a biological target, typically a protein or enzyme. nih.gov This process provides mechanistic insights into the compound's potential biological activity.

The process involves several steps:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site or active site on the protein.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: The resulting binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. researchgate.net

Analysis of the best-docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov For instance, studies on various benzofuran hybrids have used molecular docking to identify key interactions with targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. nih.govresearchgate.net These computational models help explain the structure-activity relationship at a molecular level and guide the design of more potent and selective analogues. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic characteristics, determine its activity.

In a QSAR study, various molecular descriptors are calculated for a set of benzofuran derivatives with known biological activities. These descriptors quantify different aspects of the molecule's structure:

Electronic Descriptors: (e.g., HOMO/LUMO energies, dipole moment) describe the electronic properties.

Steric Descriptors: (e.g., molecular weight, volume) describe the size and shape.

Hydrophobic Descriptors: (e.g., LogP) describe the molecule's solubility.

Topological Descriptors: Describe atomic connectivity.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical model is developed that relates a combination of these descriptors to the observed biological activity (e.g., IC50). eurjchem.comnih.gov These models, once validated, can be used to predict the activity of new, unsynthesized benzofuran derivatives, thereby prioritizing the most promising candidates for synthesis and testing. eurjchem.com QSAR studies have been successfully applied to benzofuran derivatives to model various activities, including enzyme inhibition and antioxidant properties. eurjchem.comresearchgate.netresearchgate.net For example, a QSAR study on benzofuran and indole (B1671886) derivatives identified specific descriptors that were crucial for their inhibitory activity against histone lysine (B10760008) methyl transferase. eurjchem.com

Table 2: Key Concepts in QSAR Modeling for Benzofuran Derivatives

| Concept | Description | Example from Benzofuran Studies |

| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule. | minHBint4 (a 3D descriptor), Wlambdal.unity (a 2D descriptor), LogP (hydrophobicity). eurjchem.comresearchgate.net |

| Statistical Model | A mathematical equation linking descriptors to biological activity. | Multiple Linear Regression (MLR) is commonly used to create a predictive equation. eurjchem.comnih.gov |

| Model Validation | The process of assessing the robustness and predictive power of the QSAR model. | Internal validation (Q²LOO) and external validation (R²ext) are used to confirm the model's reliability. eurjchem.com |

| Applicability Domain | The chemical space in which the QSAR model can make reliable predictions. | Ensures that predictions are only made for compounds similar to those used to build the model. eurjchem.com |

Applications of 7 Chloro 4 Methyl Benzofuran As a Versatile Synthetic Intermediate

Contribution to the Synthesis of Complex Organic Molecules and Natural Products

The benzofuran (B130515) moiety is a fundamental structural unit in a variety of natural products, making its derivatives valuable intermediates in total synthesis. rsc.orgnih.gov Synthetic strategies often involve the construction of a substituted benzofuran skeleton as a key step. rsc.orgresearchgate.net For instance, methods like palladium-catalyzed domino cyclization/coupling and Sonogashira coupling followed by intramolecular cyclization are employed to generate the benzofuran core for natural product synthesis. nih.govresearchgate.net

While these general strategies are well-established for the benzofuran class, specific examples detailing the use of 7-Chloro-4-methyl-benzofuran as a starting material or key intermediate in the total synthesis of a specific complex organic molecule or natural product are not prominently featured in the surveyed literature. The reactivity of the chloro and methyl substituents could theoretically be exploited for further functionalization, but documented pathways originating from this specific compound are scarce.

Role in the Generation of Advanced Material Precursors (e.g., Optoelectronic Materials, Dyes)

Benzofuran derivatives have found applications in materials science, particularly in the development of precursors for polymers and dyes. nih.govacs.org The conjugated system of the benzofuran ring makes it a suitable chromophore for use in dye-sensitized solar cells and other industrial dyes. nih.govacs.org Furthermore, specific derivatives, such as those containing a thiophene (B33073) ring, are crucial in the construction of highly efficient organic photovoltaics and field-effect transistors. nih.govacs.org

Despite the potential of the benzofuran scaffold in this field, there is no specific information available that details the role of this compound as a precursor for optoelectronic materials or dyes. The influence of the 7-chloro and 4-methyl substitutions on the photophysical properties that would be relevant for such applications has not been a subject of extensive study in the available literature.

Utilization in Cascade Reactions and Multicomponent Transformations

Cascade reactions and multicomponent reactions are powerful tools in organic synthesis for building molecular complexity in an efficient manner. The benzofuran scaffold can be synthesized or incorporated into larger structures through such processes. For example, unique free radical cyclization cascades have been developed to construct complex, polycyclic benzofuran compounds. rsc.orgrsc.org Additionally, multicomponent reactions have been described that lead to highly substituted benzofuran-containing molecules. researchgate.net

These advanced synthetic methods are generally applicable to the broader family of benzofurans. However, the literature does not provide specific examples where this compound is utilized as a reactant or substrate in a cascade or multicomponent transformation to generate more complex chemical structures.

Strategic Integration into Diverse Heterocyclic Scaffolds for Research Purposes

The benzofuran ring is a versatile building block that can be fused with or attached to other heterocyclic systems to create novel scaffolds for pharmacological research. nih.gov This strategic integration aims to explore new chemical space and develop compounds with unique biological activities. rsc.orgresearchgate.net The synthesis of such fused or linked heterocyclic systems often relies on the functionalization of a pre-existing benzofuran derivative.

While this is a common strategy within medicinal chemistry, there are no specific, documented instances of this compound being strategically integrated into diverse heterocyclic scaffolds for research purposes. The potential reaction sites on the molecule could allow for such integrations, but published research demonstrating these specific synthetic routes is not available.

Mechanistic Studies of Biomolecular Interactions Involving 7 Chloro 4 Methyl Benzofuran Derivatives

Molecular Recognition and Binding Mechanisms with Specific Biological Targets (e.g., Enzymes, Receptors)

No specific studies detailing the molecular recognition or binding mechanisms of 7-Chloro-4-methyl-benzofuran with enzymes or receptors were identified. Research in this area would involve techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to understand how this specific compound or its derivatives orient themselves within the binding sites of biological macromolecules.

Enzyme Active Site Modulation and Inhibition Mechanisms

There is no available data on the modulation of enzyme active sites or specific inhibition mechanisms by this compound. To determine this, researchers would need to conduct kinetic studies and inhibition assays against a panel of relevant enzymes to identify potential targets and understand the nature of the inhibition (e.g., competitive, non-competitive, or allosteric).

Receptor-Ligand Docking and Allosteric Modulation Studies

Computational docking simulations and experimental binding assays for this compound with specific receptors have not been published. Such studies are crucial for predicting binding affinities and identifying key interactions that could lead to agonistic, antagonistic, or allosteric effects on receptor function. nih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation at the Molecular Interaction Level

A detailed SAR for the this compound scaffold is not established. This would require the synthesis and biological evaluation of a series of analogues to determine how modifications to the chloro and methyl groups, or additions of other substituents, affect activity at a molecular level. General SAR studies on other benzofurans suggest that the position and nature of substituents are critical for biological activity. nih.govmdpi.com

Investigation of DNA/RNA Interaction Mechanisms by Benzofuran (B130515) Scaffolds

While some benzofuran derivatives have been investigated for their ability to interact with nucleic acids, there is no specific research on how the this compound scaffold interacts with DNA or RNA. nih.gov Such investigations would typically involve spectroscopic techniques, such as circular dichroism, and molecular modeling to characterize binding modes and affinity.

Modulation of Cellular Pathways: Mechanistic Insights from In Vitro Research Models

No in vitro studies detailing the modulation of specific cellular signaling pathways by this compound have been reported. This area of research would involve treating various cell lines with the compound and analyzing its effects on key cellular processes and signaling cascades, such as those involved in proliferation, apoptosis, or inflammation.

Future Directions and Emerging Research Frontiers in 7 Chloro 4 Methyl Benzofuran Chemistry

Exploration of Novel Catalytic Transformations

The synthesis and functionalization of the benzofuran (B130515) nucleus are continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable catalytic methods. nih.govresearchgate.net For 7-Chloro-4-methyl-benzofuran, future research will likely pivot towards the application of cutting-edge catalytic systems to enable previously inaccessible molecular architectures.

Recent advancements in transition-metal catalysis offer significant potential. acs.org Methodologies employing copper, palladium, and nickel catalysts have become central to constructing the benzofuran core. nih.govacs.org For instance, copper-catalyzed one-pot syntheses reacting o-hydroxy aldehydes with alkynes and amines provide a direct route to amino-substituted benzofurans. acs.org Similarly, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a robust method for building the benzofuran ring system. acs.org The application of these methods to precursors of this compound could streamline its synthesis and allow for novel derivatizations.

Visible-light-mediated photocatalysis represents another promising frontier. nih.gov These reactions often proceed under mild conditions and can enable unique bond formations. Photocatalytic C-H amination, for example, allows for the direct introduction of nitrogen-containing heterocycles onto aromatic rings, a strategy that could be applied to functionalize the this compound core. acs.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as the chloroperoxidase from Caldariomyces fumago, has been shown to catalyze the oxidation of 3-alkyl benzofurans to form 2,3-diols. researchgate.net Exploring the enzymatic transformation of this compound could lead to the synthesis of unique, stereochemically complex derivatives that are difficult to access through conventional synthesis. researchgate.net

| Catalytic Strategy | Catalyst/Mediator | Reaction Type | Potential Application for this compound | Reference |

|---|---|---|---|---|

| Transition-Metal Catalysis | Copper (Cu), Palladium (Pd), Nickel (Ni) | Cyclization, Coupling, Annulation | Efficient core synthesis and C-H functionalization. | nih.govacs.org |

| Photocatalysis | Visible Light, Iridium (Ir) or Organic Dyes | C-H Amination, Radical Reactions | Direct functionalization of the aromatic core under mild conditions. | nih.govacs.org |

| Brønsted Acid Catalysis | Triflic Acid | Cycloaddition, Annulation | Metal-free synthesis of complex benzofuran derivatives. | researchgate.net |

| Biocatalysis | Chloroperoxidase | Oxidation | Stereoselective synthesis of diol derivatives. | researchgate.net |

Integration with Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The integration of advanced analytical and spectroscopic techniques is paramount for elucidating the intricate pathways involved in the synthesis and reactivity of this compound derivatives.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is indispensable for monitoring reaction progress and identifying transient intermediates. researchgate.net For complex molecules like chlorinated benzofurans, specialized approaches such as post-column derivatization may be necessary to make certain intermediates amenable to MS analysis, providing critical mechanistic insights. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques (COSY, HMBC, HMQC), remains the gold standard for unambiguous structure determination of novel derivatives. researchgate.netresearchgate.net These methods are essential for confirming regioselectivity in functionalization reactions and for characterizing complex product mixtures, which in turn helps to refine proposed reaction mechanisms.

X-ray crystallography provides definitive, three-dimensional structural information. Analysis of a closely related compound, 5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran, revealed the planarity of the benzofuran unit and the dihedral angle between the rings. nih.gov Such data is invaluable for understanding solid-state packing, intermolecular interactions, and the precise stereochemistry of reaction products, offering a static snapshot that can validate or challenge proposed mechanistic models.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂ClFO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5374 (3) |

| b (Å) | 9.7388 (3) |

| c (Å) | 10.7979 (4) |

| Dihedral Angle (Benzofuran/Phenyl) | 16.43 (4)° |

Rational Design Principles for Advanced Derivatives

The principles of rational design are critical for transforming this compound from a simple chemical entity into advanced derivatives with tailored biological or material properties. This involves leveraging structure-activity relationships (SAR) to guide synthetic efforts.

In medicinal chemistry, the benzofuran scaffold is a "privileged structure," and modifications can profoundly impact biological activity. nih.govcuestionesdefisioterapia.com The presence and position of halogen atoms, such as the chlorine at the 7-position, are known to be critical determinants of activity. nih.gov Halogens can form "halogen bonds," which are attractive interactions that enhance binding affinity to biological targets, often leading to increased cytotoxic properties against cancer cells. nih.gov Future research will focus on using the 7-chloro-4-methyl core to design new anticancer agents by introducing additional pharmacophores at other positions of the benzofuran ring. nih.gov

For example, new benzofuran derivatives for antibacterial applications have been synthesized by reacting (7-chlorobenzofuran-3-yl)hydrazine with various substituted benzaldehydes. cuestionesdefisioterapia.comcuestionesdefisioterapia.com This modular approach allows for the systematic variation of substituents to optimize antibacterial potency, demonstrating a clear rational design strategy.

| Structural Modification | Observed Effect on Biological Activity | Design Principle | Reference |

|---|---|---|---|

| Addition of Halogens (Cl, Br, F) | Significant increase in anticancer activity. | Enhances binding affinity through halogen bonding and alters hydrophobic/electronic properties. | nih.gov |

| Introduction of Phenolic -OH Group | Crucial for modulating anticancer activity. | Acts as a hydrogen bond donor, promoting favorable interactions with biological targets. | nih.gov |

| Hybridization with Heterocycles (Triazole, Pyrazoline) | Can produce potent cytotoxic, antifungal, or enzyme-inhibiting agents. | Combines the pharmacological effects of multiple known pharmacophores into a single molecule. | mdpi.commdpi.comresearchgate.net |

Interdisciplinary Research Opportunities

The unique properties of this compound and its potential derivatives create numerous opportunities for collaboration across scientific disciplines.

Medicinal Chemistry and Pharmacology: The most immediate application lies in drug discovery. The benzofuran core is present in compounds with anticancer, antibacterial, antifungal, antiviral, and neuroprotective properties. rsc.orgnih.govcuestionesdefisioterapia.com Interdisciplinary teams can design, synthesize, and evaluate novel derivatives of this compound as potential therapeutic agents.

Materials Science: Certain benzofuran derivatives exhibit interesting photophysical properties, such as fluorescence in the visible light range. acs.org This opens avenues for the development of new organic light-emitting diodes (OLEDs), chemical sensors, or fluorescent probes for biological imaging, requiring collaboration between synthetic chemists and materials scientists.

Biochemistry and Green Chemistry: The use of enzymatic catalysts for the transformation of benzofurans bridges the gap between synthetic chemistry and biochemistry. researchgate.net This approach aligns with the principles of green chemistry by utilizing renewable catalysts under mild conditions, offering sustainable routes to valuable chemical entities.

Computational Chemistry: In silico studies, including molecular docking and quantum chemical calculations, can predict the binding affinity of derivatives to protein targets and help elucidate reaction mechanisms. mdpi.comnih.gov Integrating computational modeling with experimental work can accelerate the design and discovery process for new molecules with desired functions.

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-4-methyl-benzofuran, and how can reaction yields be improved?

The synthesis of this compound typically involves halogenation and alkylation strategies. A two-step approach, as described for hydroxybenzofuran analogs, could be adapted: (1) introducing the chloro substituent via electrophilic substitution using chlorinating agents like SOCl₂ or PCl₅, and (2) methyl group incorporation via Friedel-Crafts alkylation or cross-coupling reactions. Reaction optimization may include solvent selection (e.g., dichloromethane for halogenation), temperature control (0–25°C to minimize side reactions), and catalyst screening (e.g., Lewis acids like AlCl₃). Yields can be enhanced by purifying intermediates via column chromatography and verifying purity with HPLC .

Q. How should researchers characterize the structural and electronic properties of this compound?

Structural characterization requires a combination of spectroscopic and crystallographic methods:

- NMR : Assign peaks using - and -NMR to confirm substituent positions (e.g., chloro and methyl groups).

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (for refinement) and ORTEP-3 (for visualization). This is critical for confirming bond angles and steric effects, as demonstrated in similar benzofuran derivatives .

- Computational modeling : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental data .

Q. What analytical techniques are recommended for purity assessment of this compound?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities.

- Mass spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ or [M−Cl]⁺) and fragmentation patterns.

- Melting point analysis : Compare observed values with literature data to detect polymorphic variations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or MS data may arise from tautomerism, solvent effects, or impurities. To address this:

- Repetition under controlled conditions : Re-run experiments with standardized solvents (e.g., deuterated chloroform) and temperatures.

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as applied in studies of sulfinyl-benzofurans .

- Cross-validate with crystallography : Compare experimental spectra with X-ray-derived bond lengths and angles to identify misassignments .

Q. What strategies are effective for studying the pharmacological activity of this compound?

- In vitro assays : Screen for antimicrobial or antitumor activity using cell lines (e.g., MCF-7 for breast cancer) and protocols from benzofuran-based drug candidates .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing methyl with trifluoromethyl) and compare bioactivity trends.

- Molecular docking : Use software like AutoDock to predict binding affinities for targets such as dihydroorotate dehydrogenase (DHODH), a validated enzyme in antiviral research .

Q. How can computational methods improve the design of this compound analogs with enhanced stability?

- DFT-based stability analysis : Calculate thermodynamic parameters (e.g., Gibbs free energy) to assess susceptibility to hydrolysis or oxidation.

- Molecular dynamics (MD) simulations : Model interactions with biological membranes or proteins to predict degradation pathways.

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with experimental stability data .

Q. What experimental controls are critical when investigating the environmental degradation of this compound?

- Photodegradation studies : Use UV light sources with controlled intensity and monitor degradation products via LC-MS. Include dark controls to rule out thermal decomposition.

- Biodegradation assays : Employ soil or microbial consortia from contaminated sites, and validate results with sterile controls.

- Isotopic labeling : Track chlorine atoms using to distinguish abiotic vs. biotic degradation pathways .

Data Interpretation and Validation

Q. How should researchers address conflicting crystallographic data in benzofuran derivatives?

- Check for twinning or disorder : Use SHELXL’s TWIN/BASF commands to refine twinned structures, as seen in high-resolution studies of sulfinyl-benzofurans .

- Validate with Hirshfeld surfaces : Analyze intermolecular interactions (e.g., C–H···π bonds) to confirm packing motifs.

- Cross-reference with Cambridge Structural Database (CSD) : Compare bond metrics with similar compounds to identify outliers .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap resampling : Estimate confidence intervals for IC₅₀ values to assess reproducibility.

- ANOVA with post-hoc tests : Compare multiple analogs’ efficacy while controlling for family-wise error rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.